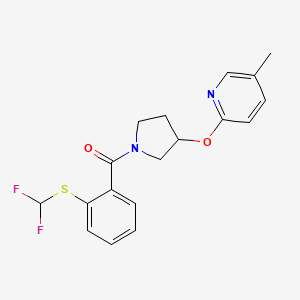
(2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features a combination of difluoromethylthio, phenyl, pyrrolidinyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the difluoromethylthio group: This can be achieved by reacting a suitable thiol with a difluoromethylating agent under controlled conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable catalyst.
Formation of the pyrrolidinyl group: The pyrrolidinyl group can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the pyridinyl group: The pyridinyl group can be attached via an etherification reaction, using a pyridinyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the pyrrolidinyl and pyridinyl groups are common motifs in bioactive molecules, suggesting potential therapeutic applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Mecanismo De Acción
The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethylthio group can influence the compound’s binding affinity and selectivity, while the pyrrolidinyl and pyridinyl groups can interact with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- (2-((Trifluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- (2-((Methylthio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- (2-((Ethylthio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
The presence of the difluoromethylthio group in (2-((Difluoromethyl)thio)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone distinguishes it from similar compounds. This group can enhance the compound’s metabolic stability and lipophilicity, potentially improving its pharmacokinetic properties. Additionally, the combination of functional groups in this compound provides a unique chemical scaffold for further modifications and applications.
Propiedades
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S/c1-12-6-7-16(21-10-12)24-13-8-9-22(11-13)17(23)14-4-2-3-5-15(14)25-18(19)20/h2-7,10,13,18H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWGPHTLGKXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
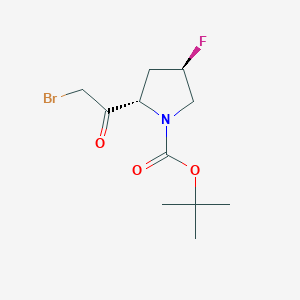
![1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2623019.png)
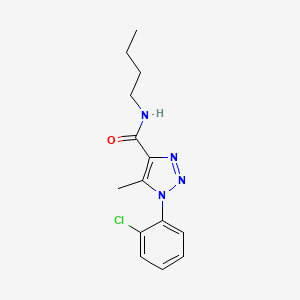

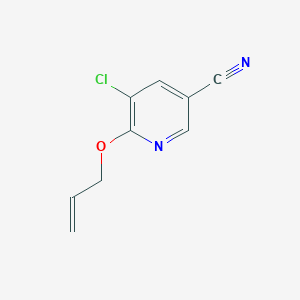
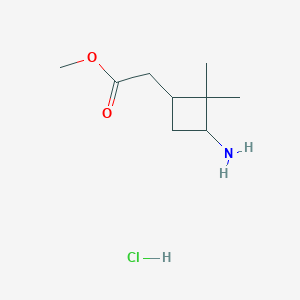
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2623025.png)

![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)
![3'-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2623036.png)
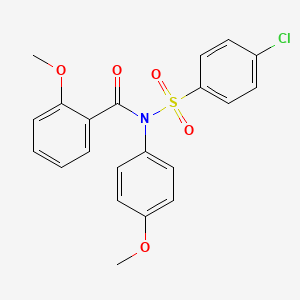
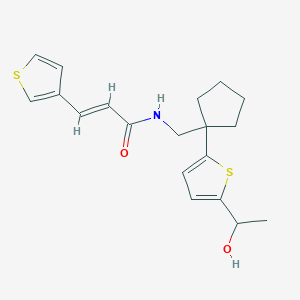
![N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2623039.png)
